molecular formula C20H18BrClN2O3 B12458916 N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide

N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide

Cat. No.: B12458916
M. Wt: 449.7 g/mol
InChI Key: NAHDYRZAJDPAAA-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide is a synthetic organic compound It is characterized by the presence of a bromo-chlorophenyl group and a complex bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide typically involves multi-step organic reactions. The starting materials might include 4-bromo-3-chloroaniline and a suitable cyclopropane derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of catalysts and continuous flow reactors might be employed to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions might convert the bromo or chloro groups to hydrogen, or reduce the carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, replacing the bromo or chloro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with proteins or enzymes, inhibiting their function or altering their activity. The molecular targets could include receptors, enzymes, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide: can be compared to other halogenated aromatic compounds with similar structures.

    This compound: might be unique due to its specific bicyclic structure and the presence of both bromo and chloro substituents.

Uniqueness

The uniqueness of this compound lies in its complex structure, which could confer specific chemical reactivity and biological activity not seen in simpler analogs.

Properties

Molecular Formula

C20H18BrClN2O3

Molecular Weight

449.7 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanamide

InChI

InChI=1S/C20H18BrClN2O3/c21-14-4-1-9(7-15(14)22)23-16(25)5-6-24-19(26)17-10-2-3-11(13-8-12(10)13)18(17)20(24)27/h1-4,7,10-13,17-18H,5-6,8H2,(H,23,25)

InChI Key

NAHDYRZAJDPAAA-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCC(=O)NC5=CC(=C(C=C5)Br)Cl

Origin of Product

United States

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